molecular formula C9H12N2O B7807176 N'-hydroxy-2-(4-methylphenyl)ethanimidamide

N'-hydroxy-2-(4-methylphenyl)ethanimidamide

Cat. No. B7807176
M. Wt: 164.20 g/mol
InChI Key: CKMSCSXWLFGEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-hydroxy-2-(4-methylphenyl)ethanimidamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Formation of New Complexes

N'-hydroxy-2-(4-methylphenyl)ethanimidamide has been used in the synthesis of new vic-dioxime complexes, which are significant in coordination chemistry. For example, Canpolat and Kaya (2005) synthesized new complexes by reacting this compound with metal ions like Co(II), Ni(II), Cu(II), and Zn(II), leading to various structural forms such as octahedral, square planar, and tetrahedral complexes. These findings are supported by various spectroscopic and analytical techniques (Canpolat & Kaya, 2005).

Investigation of Molecular Structures and Dynamics

The molecular structure and dynamics of related compounds have been studied extensively. For instance, Kabak, Elmali, and Elerman (1999) examined the keto-enol tautomerism and conformational aspects of N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine, providing insights into intramolecular hydrogen bonding and molecular non-planarity. These studies contribute to understanding the structural and dynamic behavior of similar compounds (Kabak et al., 1999).

DNA Interaction and Potential Drug Applications

Research by Kurt et al. (2020) shows that compounds structurally related to N'-hydroxy-2-(4-methylphenyl)ethanimidamide, such as Schiff base ligands, have been synthesized and investigated for their DNA binding properties. These studies are crucial for exploring potential therapeutic applications, as some ligands show promising DNA interaction, highlighting their potential as drug candidates (Kurt et al., 2020).

Synthesis of Novel Polyimides

Okabe and Morikawa (2010) demonstrated the synthesis of a new diamine, 1,1-bis[4-(4-aminophenoxy)phenyl]-1-(4-hydroxyphenyl)ethane, from a compound structurally similar to N'-hydroxy-2-(4-methylphenyl)ethanimidamide. This synthesis led to the development of new aromatic polyimides with unique properties, showcasing the versatility of such compounds in polymer chemistry (Okabe & Morikawa, 2010).

properties

IUPAC Name

N'-hydroxy-2-(4-methylphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMSCSXWLFGEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-(4-methylphenyl)ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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